molecular formula C21H18BrClN2O3S B3741897 N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide CAS No. 6172-00-5

N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide

Cat. No.: B3741897
CAS No.: 6172-00-5
M. Wt: 493.8 g/mol
InChI Key: HCVHHSRWFZDQDT-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromine, chlorine, and sulfonyl groups in its structure suggests potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Step 1: Synthesis of 2-bromophenylamine and 2-chlorophenylamine through halogenation of aniline derivatives.

    Step 2: Formation of N-(2-bromophenyl)-N~2~-(2-chlorophenyl)glycinamide by reacting the amines with glycine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Step 3: Introduction of the sulfonyl group by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of sulfonyl and halogen groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)glycinamide
  • N-(2-Bromophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
  • N-(2-Chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide

Uniqueness

N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide is unique due to the combination of bromine, chlorine, and sulfonyl groups in its structure. This unique combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3S/c1-15-10-12-16(13-11-15)29(27,28)25(20-9-5-3-7-18(20)23)14-21(26)24-19-8-4-2-6-17(19)22/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVHHSRWFZDQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362371
Record name N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6172-00-5
Record name N-(2-Bromophenyl)-N~2~-(2-chlorophenyl)-N~2~-(4-methylbenzene-1-sulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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